N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide
Description
N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with a carbothioamide (C=S) group at position 2 and a 2,6-dimethylphenyl moiety. The 2,6-dimethylphenyl substituent is a common motif in agrochemicals, offering steric protection against metabolic degradation .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1H-benzimidazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-10-6-5-7-11(2)14(10)19-16(20)15-17-12-8-3-4-9-13(12)18-15/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKNRMTUVEIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide typically involves the reaction of 2,6-dimethylaniline with a benzodiazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for scalability. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzodiazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide has demonstrated potential in various medicinal applications:
-
Anticancer Activity : Research indicates significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. Mechanisms involve apoptosis and DNA binding.
Cell Line IC50 (μM) Mechanism of Action MCF-7 12.5 Induction of apoptosis A549 15.0 DNA intercalation - Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
The compound's biological activities are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer proliferation or microbial metabolism.
- Receptor Binding : The compound could bind to receptors that modulate cellular pathways related to growth and survival.
Material Science
In addition to its biological applications, this compound is being explored for its potential in developing novel materials due to its unique chemical structure.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several key findings regarding the biological activity of this compound:
Anticancer Studies
One study demonstrated that modifications to the benzodiazole core can enhance anticancer activity. For example, derivatives with electron-donating groups showed improved potency against cancer cells.
Antimicrobial Studies
Research has shown that this compound exhibits effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodiazole core or carbothioamide group can lead to enhanced biological activity.
| Modification Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Alkyl substitutions | Enhanced solubility |
| Aromatic substitutions | Improved receptor binding |
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Agrochemical Analogs: Acylalanine Fungicides
Compounds such as metalaxyl and benalaxyl share the 2,6-dimethylphenyl group but differ in their functional moieties. These fungicides contain acylalanine (N-acylated alanine) chains instead of the benzodiazole-carbothioamide system :
| Compound | Key Functional Groups | Substituents | Use/Activity |
|---|---|---|---|
| Metalaxyl | Acylalanine (C=O), methoxyacetyl | 2,6-dimethylphenyl | RNA polymerase inhibition (fungicide) |
| Benalaxyl | Acylalanine (C=O), phenylacetyl | 2,6-dimethylphenyl | Fungicide |
| Target Compound | Carbothioamide (C=S) | 2,6-dimethylphenyl, benzodiazole | Hypothetical bioactivity (e.g., enzyme inhibition) |
Key Differences :
- Heterocyclic Core : The benzodiazole system may engage in hydrogen bonding via its nitrogen atoms, unlike the linear acylalanine chain in metalaxyl analogs.
Carbothioamide-Containing Compounds
Key Insights :
- Heterocycle Differences : Benzothiazole (sulfur-containing) vs. benzodiazole (nitrogen-rich) cores influence electronic properties and target interactions.
- Lipophilicity : The 2,6-dimethylphenyl group in the target compound may enhance membrane permeability compared to phenylpiperazine derivatives.
Chloroacetamide Herbicides
Compounds like metazachlor and dimethachlor () feature a 2,6-dimethylphenyl group but incorporate chloroacetamide chains :
| Compound | Key Functional Groups | Substituents | Use/Activity |
|---|---|---|---|
| Metazachlor | Chloroacetamide | 1H-pyrazol-1-ylmethyl | Herbicide (ACCase inhibition) |
| Target Compound | Carbothioamide | Benzodiazole | Hypothetical herbicidal activity |
Comparison :
- Reactivity : The chloroacetamide group in herbicides is electrophilic, enabling covalent interactions with target enzymes, whereas the carbothioamide group may act as a hydrogen-bond acceptor.
Research Findings and Hypotheses
Role of the 2,6-Dimethylphenyl Group
This substituent is prevalent in agrochemicals (e.g., metalaxyl, benalaxyl) for its ability to resist oxidative metabolism due to steric hindrance . In the target compound, it may similarly enhance metabolic stability.
Carbothioamide vs. Carboxamide
Thioamides exhibit:
- Lower basicity and higher lipophilicity than carboxamides, favoring membrane penetration.
Benzodiazole vs. Other Heterocycles
The benzodiazole core’s nitrogen atoms enable hydrogen bonding and coordination with metal ions, suggesting utility in catalysis or metalloenzyme inhibition—contrasting with benzothiazole’s sulfur-driven electronic effects .
Biological Activity
N-(2,6-dimethylphenyl)-1H-1,3-benzodiazole-2-carbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 1021208-03-6
- Molecular Weight : 281.4 g/mol
- Chemical Structure : The compound features a benzodiazole core with a carbothioamide functional group that may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with a benzodiazole derivative under specific conditions. Optimal reaction conditions are crucial for achieving high yield and purity. Common reagents include catalysts and solvents tailored to facilitate the reaction.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Breast Cancer : A study demonstrated potent cytotoxic effects against the MCF-7 breast cancer cell line, with mechanisms involving apoptosis and DNA binding .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Various studies have reported its effectiveness against bacterial strains, indicating potential applications in treating infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer proliferation or microbial metabolism.
- Receptor Binding : The compound could bind to receptors that modulate cellular pathways related to growth and survival.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several key findings regarding the biological activity of this compound:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzodiazole core or carbothioamide group can enhance biological activity. Research indicates that certain substitutions can lead to improved potency against cancer cells and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
